molecular formula C16H23N3O5S B2519021 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide CAS No. 868982-94-9

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide

Cat. No.: B2519021
CAS No.: 868982-94-9
M. Wt: 369.44
InChI Key: QYSZQJOCGIVGJF-UHFFFAOYSA-N
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Description

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features an oxazolidin-2-one nucleus, which is a popular heterocycle framework in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide typically involves the reaction of mesitylsulfonyl chloride with oxazolidin-2-one, followed by the introduction of an oxalamide moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazolidin-2-one ring or the oxalamide moiety.

    Substitution: The mesitylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide has several scientific research applications, including:

    Chemistry: Used as a chiral auxiliary in stereoselective transformations.

    Biology: Investigated for its potential biological activity, including antibacterial properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The oxazolidin-2-one nucleus is known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby preventing the formation of the initiation complex for protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidin-2-one based antibacterial agent with a similar mechanism of action.

    Tedizolid: Another oxazolidin-2-one derivative with enhanced potency and reduced resistance.

Uniqueness

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is unique due to its specific structural features, such as the mesitylsulfonyl group and the oxalamide moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-10-7-11(2)14(12(3)8-10)25(22,23)19-5-6-24-13(19)9-18-16(21)15(20)17-4/h7-8,13H,5-6,9H2,1-4H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSZQJOCGIVGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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